molecular formula C13H10F3N3O2 B5301850 N-cyclopropyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide

N-cyclopropyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide

Cat. No. B5301850
M. Wt: 297.23 g/mol
InChI Key: OTYRPCBOVUBZGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopropyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as TCPOBOP and is known for its ability to activate the nuclear receptor CAR (constitutive androstane receptor) in liver cells. In

Mechanism of Action

TCPOBOP activates the nuclear receptor CAR in liver cells. Activation of CAR leads to the upregulation of genes involved in drug metabolism and detoxification. This results in an increase in the metabolism and elimination of xenobiotics, such as drugs and environmental toxins, from the body. TCPOBOP also induces liver cell proliferation, which can lead to liver hypertrophy.
Biochemical and Physiological Effects
TCPOBOP has been shown to have a number of biochemical and physiological effects. It induces liver cell proliferation, leading to liver hypertrophy. It also increases the metabolism and elimination of xenobiotics from the body, making it a potential candidate for the treatment of liver toxicity. TCPOBOP has also been shown to have anti-tumor properties, making it a potential candidate for cancer therapy.

Advantages and Limitations for Lab Experiments

One advantage of TCPOBOP is its ability to activate the nuclear receptor CAR in liver cells. This makes it a useful tool for studying the molecular mechanisms of liver toxicity and the effects of environmental toxins on liver function. However, one limitation of TCPOBOP is its potential to induce liver hypertrophy. This can be problematic in some experiments, as it can lead to changes in liver function that are not related to the experimental treatment.

Future Directions

There are several future directions for research on TCPOBOP. One area of interest is the development of new drugs that target the nuclear receptor CAR. This could lead to the development of new treatments for liver toxicity and cancer. Another area of interest is the development of new methods for studying the effects of environmental toxins on liver function. This could lead to a better understanding of the molecular mechanisms of liver toxicity and the development of new treatments for liver disease. Finally, there is a need for further research into the potential side effects of TCPOBOP, particularly its potential to induce liver hypertrophy.

Synthesis Methods

The synthesis of TCPOBOP involves the reaction of 3-(trifluoromethyl)phenylacetic acid with cyclopropylamine and sodium nitrite. This reaction results in the formation of N-cyclopropyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide. The purity of the compound can be enhanced by recrystallization using ethanol.

Scientific Research Applications

TCPOBOP has been extensively studied for its potential applications in various fields of research. In the field of toxicology, TCPOBOP is used as a tool to study the molecular mechanisms of liver toxicity. It is also used to study the effects of environmental toxins on liver function. In the field of pharmacology, TCPOBOP is used to study the metabolism and toxicity of drugs. Additionally, TCPOBOP has been shown to have anti-tumor properties, making it a potential candidate for cancer therapy.

properties

IUPAC Name

N-cyclopropyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3N3O2/c14-13(15,16)8-3-1-2-7(6-8)10-18-12(21-19-10)11(20)17-9-4-5-9/h1-3,6,9H,4-5H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTYRPCBOVUBZGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=NC(=NO2)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopropyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide

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